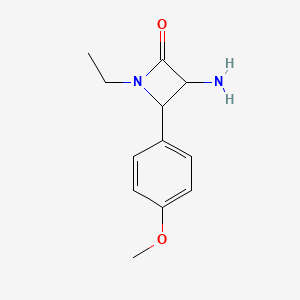

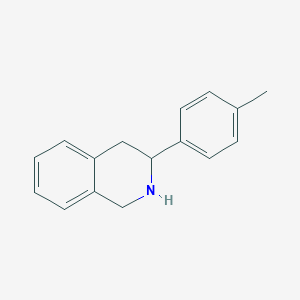

3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-アミノ-1-エチル-4-(4-メトキシフェニル)アゼチジン-2-オンは、4員環ラクタム環を特徴とするアゼチジノン類に属する化合物です。

2. 製法

合成ルートと反応条件: 3-アミノ-1-エチル-4-(4-メトキシフェニル)アゼチジン-2-オンの合成は、通常、適切な前駆体の環化によって行われます。一般的な方法の1つは、2-(2-ブロモベンジルオキシ)エタノイルクロリドを、トリエチルアミンとジクロロメタンの存在下でシッフ塩基と反応させることです。 この反応により、3-(2-ブロモベンジルオキシ)アゼチジン-2-オンが生成され、これは、n-トリブチルスズハイドライドとAIBNを用いて乾燥ベンゼン中で還流することにより、ラジカル媒介転位によって目的のアゼチジノンに変換できます .

工業生産方法: 大規模生産の場合、合成を最適化して、面倒でコストのかかる分離工程を回避することができます。 例えば、光学活性源としてl-スレオニンを用いることが検討されており、プロセス全体の収率とコスト効率を向上させています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(2-bromobenzyloxy)ethanoyl chloride with Schiff bases in the presence of triethylamine and dichloromethane. This reaction yields 3-(2-bromobenzyloxy)azetidin-2-ones, which can be further transformed into the desired azetidinone through radical-mediated rearrangement using n-tributyltin hydride and AIBN in refluxing dry benzene .

Industrial Production Methods: For large-scale production, the synthesis can be optimized to avoid tedious and costly separation steps. For example, the use of l-threonine as an optically active source has been explored to improve the overall yield and cost-effectiveness of the process .

化学反応の分析

反応の種類: 3-アミノ-1-エチル-4-(4-メトキシフェニル)アゼチジン-2-オンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてアゼチジン-2,3-ジオンを生成することができます。

還元: 還元反応は、使用される試薬に応じて、異なる誘導体を生成することができます。

一般的な試薬と条件:

酸化: 塩化水銀(II)やN-ブロモスクシンイミドなどの試薬が一般的に使用されます。

還元: 水素化ホウ素ナトリウムは、一般的な還元剤です。

置換: 条件には、しばしばリチウムジイソプロピルアミド(LDA)のような塩基とテトラヒドロフラン(THF)のような溶媒の使用が含まれます.

主要な生成物: これらの反応から生成される主要な生成物には、官能基化アゼチジノンが含まれ、これはより複雑な分子の合成のための中間体として役立ちます .

科学的研究の応用

3-アミノ-1-エチル-4-(4-メトキシフェニル)アゼチジン-2-オンは、科学研究において幅広い用途があります。

化学: β-ラクタム系抗生物質やその他の複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: この化合物の誘導体は、酵素阻害剤や抗菌剤としての可能性を示しています。

医学: 特に細菌感染症の治療における新規治療薬開発における可能性が探られています。

作用機序

3-アミノ-1-エチル-4-(4-メトキシフェニル)アゼチジン-2-オンの作用機序は、特定の分子標的との相互作用によって起こります。β-ラクタム系抗生物質の場合、この化合物は、ペニシリン結合タンパク質(PBP)に結合することによって、細菌の細胞壁合成を阻害します。 この結合は、ペプチドグリカン鎖の架橋を阻害し、細胞の溶解と死につながります .

類似化合物:

- 3-アミノ-1-(4-メトキシフェニル)アゼチジン-2-オン塩酸塩

- 4-アセトキシ-3-[1-(2-アリールアミノ-1-ヒドロキシ)エチル]アゼチジン-2-オン

- 3-ビニル-および3-イソプロペニル-アゼチジン-2-オン

独自性: 3-アミノ-1-エチル-4-(4-メトキシフェニル)アゼチジン-2-オンは、その特定の置換パターンにより、独特の化学的および生物学的特性を示すという点でユニークです。 エチル基とメトキシフェニル基は、その反応性と汎用性の高い合成中間体としての可能性に貢献しています .

類似化合物との比較

- 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride

- 4-Acetoxy-3-[1-(2-arylamino-1-hydroxy)ethyl]azetidin-2-one

- 3-Vinyl- and 3-isopropenyl-azetidin-2-ones

Uniqueness: 3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methoxyphenyl groups contribute to its reactivity and potential as a versatile synthetic intermediate .

特性

分子式 |

C12H16N2O2 |

|---|---|

分子量 |

220.27 g/mol |

IUPAC名 |

3-amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C12H16N2O2/c1-3-14-11(10(13)12(14)15)8-4-6-9(16-2)7-5-8/h4-7,10-11H,3,13H2,1-2H3 |

InChIキー |

BZKNPULKHGDIRV-UHFFFAOYSA-N |

正規SMILES |

CCN1C(C(C1=O)N)C2=CC=C(C=C2)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)

![Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate](/img/structure/B11882943.png)